4-(1-Benzothiophen-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1-Benzothiophen-2-yl)pyrimidin-2-amine” is a heterocyclic compound that consists of pyrimidine and benzo[d]thiophene ring systems. It’s a part of the class of organic compounds known as aminopyrimidines and derivatives .
Synthesis Analysis
There are several methods to synthesize compounds similar to “4-(1-Benzothiophen-2-yl)pyrimidin-2-amine”. For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . Another approach involved the synthesis of 2-substituted pyrimidine-5-carboxylic esters .Molecular Structure Analysis
The molecular structure of “4-(1-Benzothiophen-2-yl)pyrimidin-2-amine” includes a pyrimidine ring attached to a benzothiophene ring . The molecular formula is C12H9N3S and the molecular weight is 227.29.Scientific Research Applications
Antimicrobial and Antitubercular Agents
A series of 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines have been synthesized and their in vitro antimicrobial and antitubercular activities have been evaluated . These compounds have shown significant bioactivities, making them potential candidates for the development of new antimicrobial and antitubercular agents .
Synthesis of Benzo[b]thiophenes
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This method could be used to synthesize a variety of benzothiophene derivatives, which have applications in various research fields including pharmaceutical sciences and materials chemistry .
Serotoninergic 5-HT1A Receptor Affinity
Some compounds related to “4-(1-Benzothiophen-2-yl)pyrimidin-2-amine” have been assessed for in vitro affinity on serotoninergic 5-HT1A receptors by radioligand binding assays . This suggests potential applications in the development of drugs targeting the serotoninergic system .
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The exact mode of action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine It is known that pyrimidin-2-amine derivatives, like this compound, act as inhibitors of their target proteins . In the case of PLK4, inhibition can disrupt the process of centriole duplication, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The biochemical pathways affected by 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine are likely related to cell cycle regulation and apoptosis, given its target. By inhibiting PLK4, this compound could disrupt normal cell cycle progression, particularly the processes of centrosome duplication and mitotic spindle assembly . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
The pharmacokinetics of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine Similar compounds have been shown to exhibit good plasma stability and low risk of drug-drug interactions . These properties suggest that 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The result of the action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is likely to be cell cycle arrest and apoptosis in cells where PLK4 is overexpressed . This could lead to a reduction in tumor growth in cancers where PLK4 is implicated.
Action Environment
The action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine could be influenced by various environmental factors. For instance, the pH and composition of the cellular environment could impact the compound’s stability and efficacy. Additionally, factors such as the presence of other drugs or compounds could potentially affect the compound’s action through drug-drug interactions .
properties
IUPAC Name |
4-(1-benzothiophen-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEYQSOFDSCWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzothiophen-2-yl)pyrimidin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.